molecular formula C13H10F3N3O2 B3128959 3-nitro-N-[3-(trifluoromethyl)benzyl]-2-pyridinamine CAS No. 339009-88-0

3-nitro-N-[3-(trifluoromethyl)benzyl]-2-pyridinamine

Cat. No. B3128959
CAS RN: 339009-88-0
M. Wt: 297.23 g/mol
InChI Key: GUAJVBPDASCJSD-UHFFFAOYSA-N
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Description

“3-nitro-N-[3-(trifluoromethyl)benzyl]-2-pyridinamine” is a complex organic compound. It contains a pyridinamine group, a nitro group, and a trifluoromethyl group attached to a benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridinamine ring, a nitro group, and a trifluoromethyl group attached to a benzyl group. The trifluoromethyl group is known for its high electronegativity and the ability to increase the stability and lipophilicity of compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The trifluoromethyl group, in particular, is known to participate in various types of reactions .

Scientific Research Applications

Agrochemicals

Pharmaceutical Applications

TFMP derivatives also find use in the pharmaceutical industry. Here’s what we know:

Functional Materials

While not as extensively studied, TFMP compounds may have applications in functional materials. Further research is needed to explore their potential in this domain.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future directions for the study and use of this compound would likely depend on its properties and potential applications. Given the unique properties of the trifluoromethyl group, it’s possible that compounds like this could have applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

3-nitro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)10-4-1-3-9(7-10)8-18-12-11(19(20)21)5-2-6-17-12/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJVBPDASCJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186324
Record name 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine

CAS RN

339009-88-0
Record name 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339009-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-N-[[3-(trifluoromethyl)phenyl]methyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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